
2,3-Dimethylquinoxalin-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethylquinoxalin-6-ol is a heterocyclic compound with the molecular formula C10H10N2O It belongs to the quinoxaline family, which is characterized by a fused benzene and pyrazine ring system
準備方法
Synthetic Routes and Reaction Conditions
2,3-Dimethylquinoxalin-6-ol can be synthesized through several methods. One common approach involves the condensation of 2,3-dimethyl-1,4-phenylenediamine with 1,2-dicarbonyl compounds, such as glyoxal or diketones, under acidic or basic conditions. The reaction typically proceeds in ethanol or acetic acid as solvents, with heating to facilitate the formation of the quinoxaline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry principles, such as solvent recycling and energy-efficient processes, are often employed to minimize environmental impact .
化学反応の分析
Types of Reactions
2,3-Dimethylquinoxalin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the quinoxaline ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Halogenated quinoxalines.
科学的研究の応用
2,3-Dimethylquinoxalin-6-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and optoelectronic materials.
作用機序
The mechanism of action of 2,3-Dimethylquinoxalin-6-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
2,3-Dimethylquinoxaline: Lacks the hydroxyl group at the 6-position.
6-Hydroxyquinoxaline: Lacks the methyl groups at the 2 and 3 positions.
2,3-Diphenylquinoxaline: Contains phenyl groups instead of methyl groups at the 2 and 3 positions.
Uniqueness
2,3-Dimethylquinoxalin-6-ol is unique due to the presence of both methyl groups and a hydroxyl group, which can influence its chemical reactivity and biological activity.
特性
分子式 |
C10H10N2O |
|---|---|
分子量 |
174.20 g/mol |
IUPAC名 |
2,3-dimethylquinoxalin-6-ol |
InChI |
InChI=1S/C10H10N2O/c1-6-7(2)12-10-5-8(13)3-4-9(10)11-6/h3-5,13H,1-2H3 |
InChIキー |
WPEXIPNDKDKUGH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C2C=C(C=CC2=N1)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




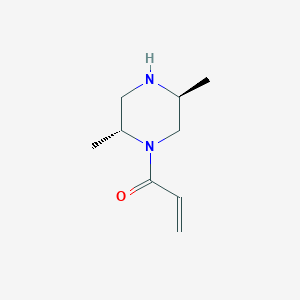
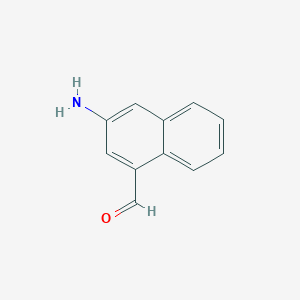
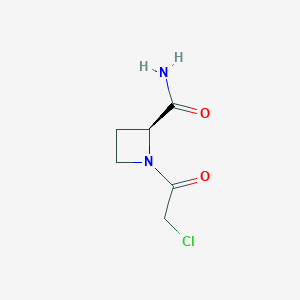
![8-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15071488.png)
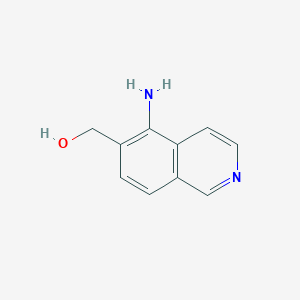
![[1,2,4]Triazolo[4,3-A]quinazoline](/img/structure/B15071498.png)

![2H-Pyrrolo[3,2-e]benzothiazole(9CI)](/img/structure/B15071524.png)

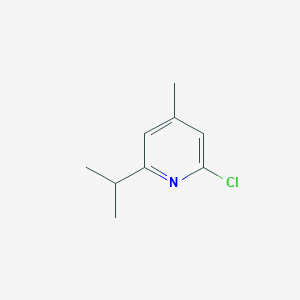
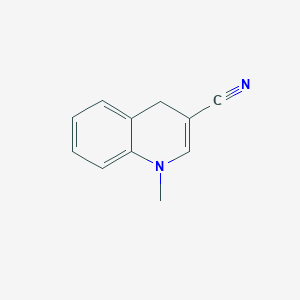
![[(Z)-spiro[2.4]hepta-4,6-dien-2-ylmethylideneamino]urea](/img/structure/B15071545.png)
